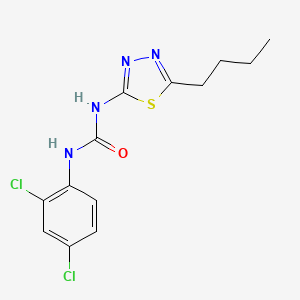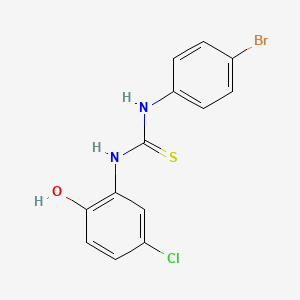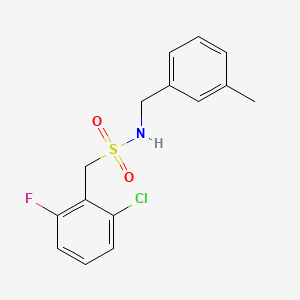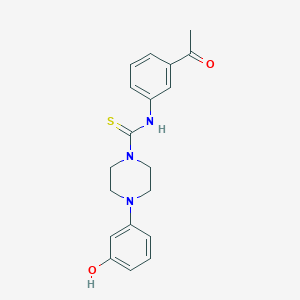
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C13H14Cl2N4OS and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0265376 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Thiadiazole derivatives, including those similar to the specified compound, have been extensively studied for their diverse biological activities. The synthesis and biological importance of 2-(thio)ureabenzothiazoles are highlighted in research for their broad spectrum of pharmacological activities. These compounds, including UBTs and TBTs, have shown potential as therapeutic agents in treating various diseases due to their physicochemical and biological properties (Rosales-Hernández et al., 2022). Similarly, ureas have been identified as crucial for drug-target interactions, being incorporated into small molecules displaying a range of bioactivities. This underscores their role in medicinal chemistry for modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules (Jagtap et al., 2017).
Agricultural Applications
In agriculture, urease and nitrification inhibitors are utilized to enhance the efficiency of urea-based fertilizers, reducing environmental pollution. The current knowledge on inhibitor technologies such as urease inhibitor n-(N-butyl) thiophosphoric triamide (NBPT) significantly reduces NH3 loss from urea, showcasing the application of similar compounds in improving agricultural practices and environmental health (Ray et al., 2020).
Environmental Science Applications
The review of electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids and mixtures, including urea, highlights the role of such compounds in advancing electrochemical technologies for environmental and energy applications (Tsuda et al., 2017). Furthermore, the potential of urea as a hydrogen carrier for sustainable energy supply has been explored, emphasizing its advantages such as non-toxicity, stability, and ease of transport and storage, which are critical for long-term energy solutions (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-2-3-4-11-18-19-13(21-11)17-12(20)16-10-6-5-8(14)7-9(10)15/h5-7H,2-4H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICRSGZBZXBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)



![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)
![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)
![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)
![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)
![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)
![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)

![1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4618993.png)

